molecular formula C10H9NO3 B2977287 (R)-4-Benzyloxazolidine-2,5-dione CAS No. 37498-95-6

(R)-4-Benzyloxazolidine-2,5-dione

Cat. No.: B2977287
CAS No.: 37498-95-6
M. Wt: 191.186
InChI Key: GQBIVYSGPXCELZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Benzyloxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of N-benzyloxycarbonyl-protected amino acids with phosgene or triphosgene under basic conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the oxazolidinone ring.

Industrial Production Methods

On an industrial scale, the production of ®-4-Benzyloxazolidine-2,5-dione can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and optimized catalysts can further enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyloxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives that can be further utilized in synthetic chemistry.

Scientific Research Applications

®-4-Benzyloxazolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.

    Medicine: It is a precursor in the development of pharmaceuticals, particularly those targeting bacterial infections and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-4-Benzyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, thereby affecting various biochemical pathways. The presence of the benzyl group and the oxazolidinone ring allows for specific binding interactions with target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Benzyloxazolidine-2,5-dione: The enantiomer of the compound, which may exhibit different biological activities and properties.

    4-Methyloxazolidine-2,5-dione: A structurally similar compound with a methyl group instead of a benzyl group.

    4-Phenyloxazolidine-2,5-dione: Another analog with a phenyl group attached to the nitrogen atom.

Uniqueness

®-4-Benzyloxazolidine-2,5-dione is unique due to its chiral nature and the presence of the benzyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

(4R)-4-benzyl-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBIVYSGPXCELZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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